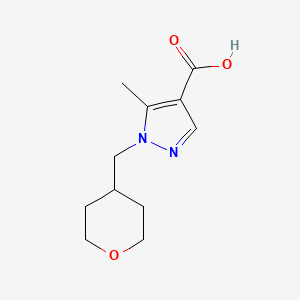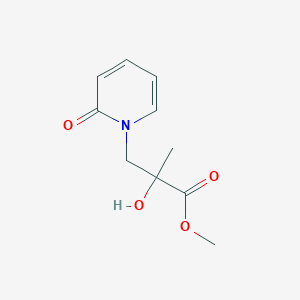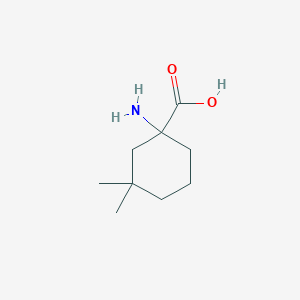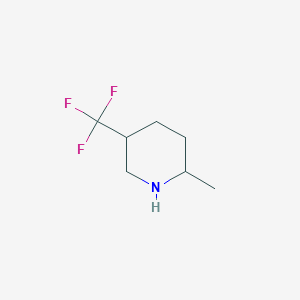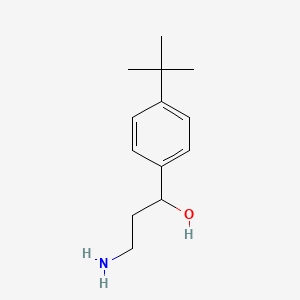
3-Amino-1-(4-tert-butylphenyl)propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-1-(4-tert-butylphenyl)propan-1-ol is a chemical compound with the CAS Number: 1082392-21-9 . It has a molecular weight of 207.32 and its IUPAC name is 3-amino-1-(4-tert-butylphenyl)-1-propanol . It is a solid substance .
Molecular Structure Analysis
The InChI code for 3-Amino-1-(4-tert-butylphenyl)propan-1-ol is 1S/C13H21NO/c1-13(2,3)11-6-4-10(5-7-11)12(15)8-9-14/h4-7,12,15H,8-9,14H2,1-3H3 . This code provides a specific description of the molecule’s structure.科学的研究の応用
Enzymatic Resolution and Asymmetric Synthesis
3-Amino-1-(4-tert-butylphenyl)propan-1-ol has been utilized in enzymatic resolution processes. For instance, its derivatives have been involved in lipase-catalyzed resolution for the asymmetric synthesis of compounds like (S)-dapoxetine. This process typically involves the use of Candida antarctica lipase A (CAL-A) and has shown efficiency in obtaining valuable intermediates for pharmaceutical production (Torre, Gotor‐Fernández, & Gotor, 2006).
Antimicrobial Agent Synthesis
Another significant application is in the synthesis of potential antimicrobial agents. Research indicates that compounds derived from 3-Amino-1-(4-tert-butylphenyl)propan-1-ol, upon undergoing specific reactions, have been characterized and tested for their antimicrobial properties (Doraswamy & Ramana, 2013).
Development of Chiral Ligands
This compound has also been instrumental in the development of new chiral ligands. For instance, a specific derivative was created for the asymmetric alkynylation of chloral, leading to high yields of chiral adducts. These adducts are crucial in synthesizing pharmaceutical intermediates with significant enantiomeric excess (Jiang & Si, 2004).
Cardioselective Beta-Blockers
Research has also explored the synthesis of cardioselective beta-blockers using derivatives of 3-Amino-1-(4-tert-butylphenyl)propan-1-ol. These compounds have shown more potency than traditional beta-blockers in some cases, and their detailed structure-activity relationships have been a subject of study (Large & Smith, 1982).
Polyamine Synthesis
There is also evidence of its use in synthesizing polyamines through enzymatic processes. The method involves forming a self-assembling amino aldehyde from the corresponding amino alcohol, with applications in drug and gene delivery (Cassimjee, Marin, & Berglund, 2012).
Corrosion Inhibition
Additionally, tertiary amines synthesized from 1,3-di-amino-propan-2-ol, closely related to 3-Amino-1-(4-tert-butylphenyl)propan-1-ol, have been studied for their performance in inhibiting carbon steel corrosion, showcasing their industrial application potential (Gao, Liang, & Wang, 2007).
特性
IUPAC Name |
3-amino-1-(4-tert-butylphenyl)propan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO/c1-13(2,3)11-6-4-10(5-7-11)12(15)8-9-14/h4-7,12,15H,8-9,14H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWLRSHGKMGRZFV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(CCN)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-1-(4-tert-butylphenyl)propan-1-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

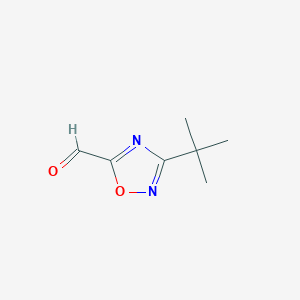
![2-[2-Chloro-6-(pyrrolidin-1-yl)phenyl]ethan-1-amine](/img/structure/B1375170.png)
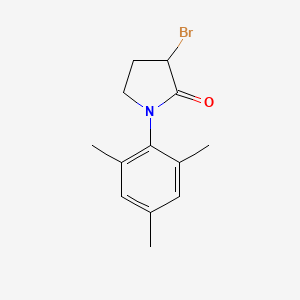
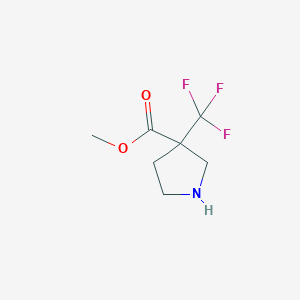

![1-{Bicyclo[2.2.1]heptan-2-yl}piperazine](/img/structure/B1375178.png)
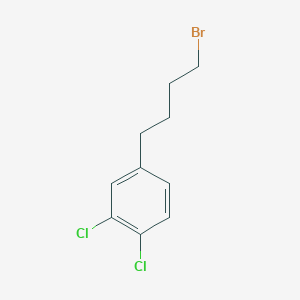
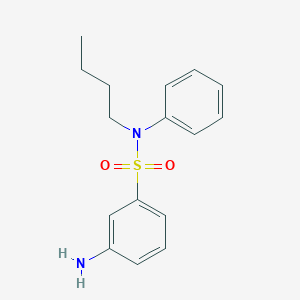
![[1-(2-phenylethyl)-1H-pyrazol-5-yl]methanamine](/img/structure/B1375182.png)
